

Application Notes and Protocols for (R,R)-VVD-118313 Solutions

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Compound of Interest

Compound Name: (R,R)-VVD-118313

Cat. No.: B14080463

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage and handling of **(R,R)-VVD-118313** solutions, a potent and selective allosteric inhibitor of JAK1. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Introduction

(R,R)-VVD-118313 is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways. It functions by covalently binding to an allosteric cysteine residue (C817) in the pseudokinase domain of JAK1, thereby blocking its trans-phosphorylation and subsequent downstream signaling. This targeted mechanism of action makes **(R,R)-VVD-118313** a valuable tool for studying JAK1-dependent signaling in various biological contexts, including cancer and inflammatory diseases. Specifically, it has been shown to inhibit IFN α -stimulated STAT1 phosphorylation, IL-6-stimulated STAT3 phosphorylation, and IL-2-stimulated STAT5 phosphorylation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(R,R)-VVD-118313** is presented in the table below.

Property	Value
Chemical Formula	<chem>C19H22Cl2N2O3S</chem>
Molecular Weight	429.36 g/mol
Appearance	Solid powder
Purity	>98% (typically analyzed by HPLC)
Solubility	Soluble in DMSO (e.g., 10 mM or 100 mg/mL)
CAS Number	2875046-31-2

Storage and Handling of (R,R)-VVD-118313

Proper storage and handling are critical to prevent degradation of the compound.

Solid Compound

Storage Condition	Duration	Notes
-20°C	Long-term (months to years)	Recommended for long-term storage.
4°C	Short-term (days to weeks)	Suitable for temporary storage.

- The solid compound is stable for several weeks at ambient temperature during shipping.
- Protect from light and moisture.

Stock Solutions

Storage Condition	Duration	Notes
-80°C	Up to 6 months	Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use within 6 months for optimal activity. [1] [2]
-20°C	Up to 1 month	Aliquot into single-use vials. Use within 1 month. [1] [2]

- It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Experimental Protocols

Preparation of (R,R)-VVD-118313 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **(R,R)-VVD-118313** in dimethyl sulfoxide (DMSO).

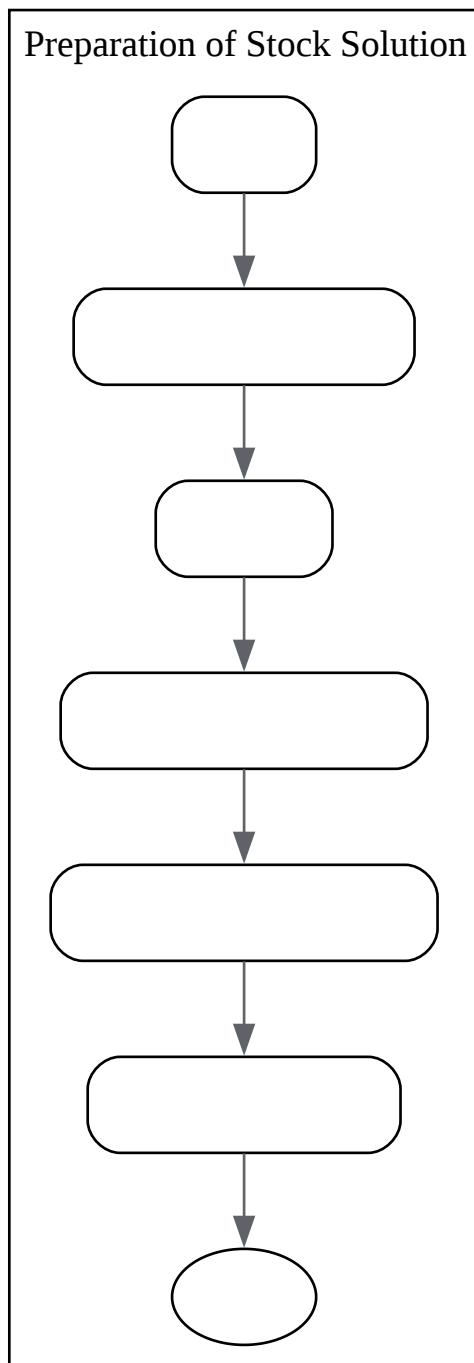
Materials:

- **(R,R)-VVD-118313** solid powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated balance
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Equilibration: Allow the vial of solid **(R,R)-VVD-118313** to equilibrate to room temperature before opening to prevent moisture condensation.
- Weighing: Accurately weigh the desired amount of **(R,R)-VVD-118313** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.29 mg of the compound.
- Dissolution: Add the appropriate volume of DMSO to the weighed compound. For a 10 mM solution, this would be 1 mL for 4.29 mg.
- Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[3]

- Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.



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Figure 1: Workflow for preparing **(R,R)-VVD-118313** stock solution.

In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol provides a general method to assess the inhibitory effect of **(R,R)-VVD-118313** on cytokine-induced STAT phosphorylation in a cell-based assay followed by Western blot analysis.

Materials:

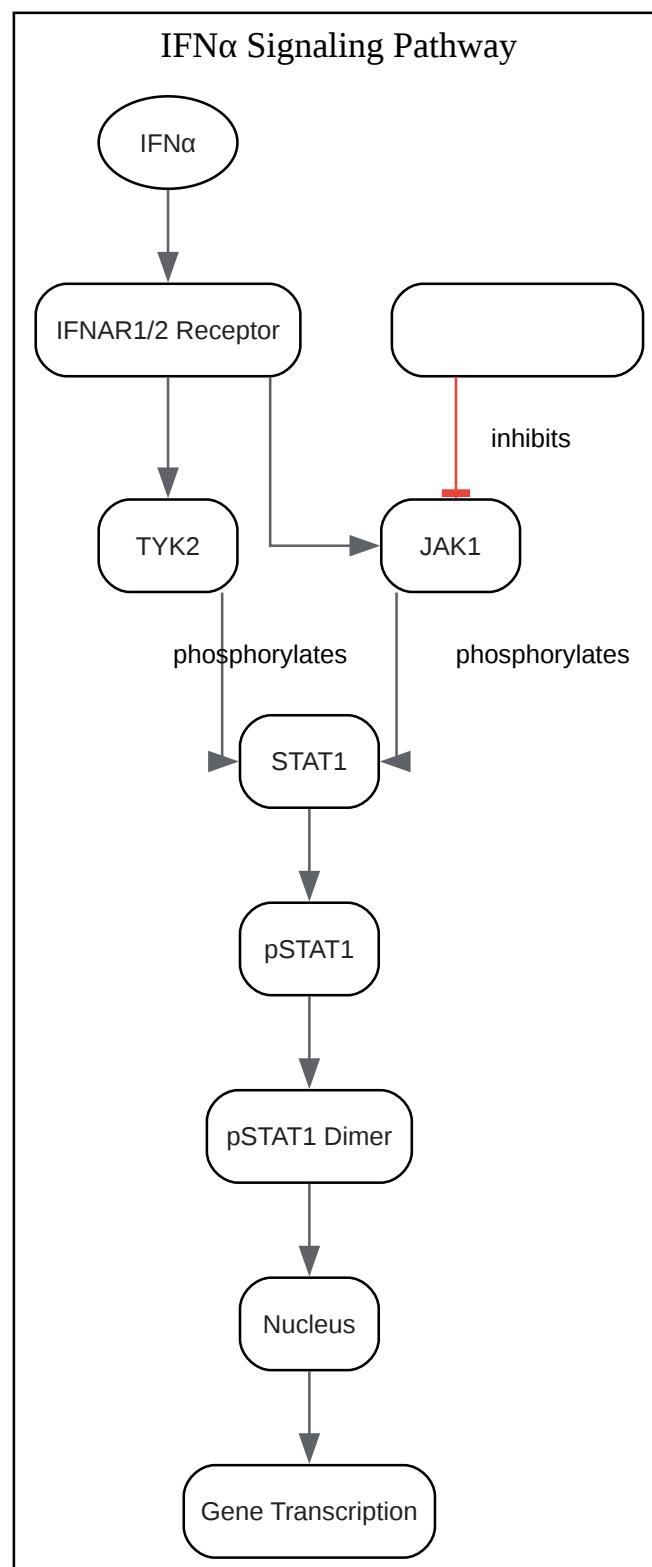
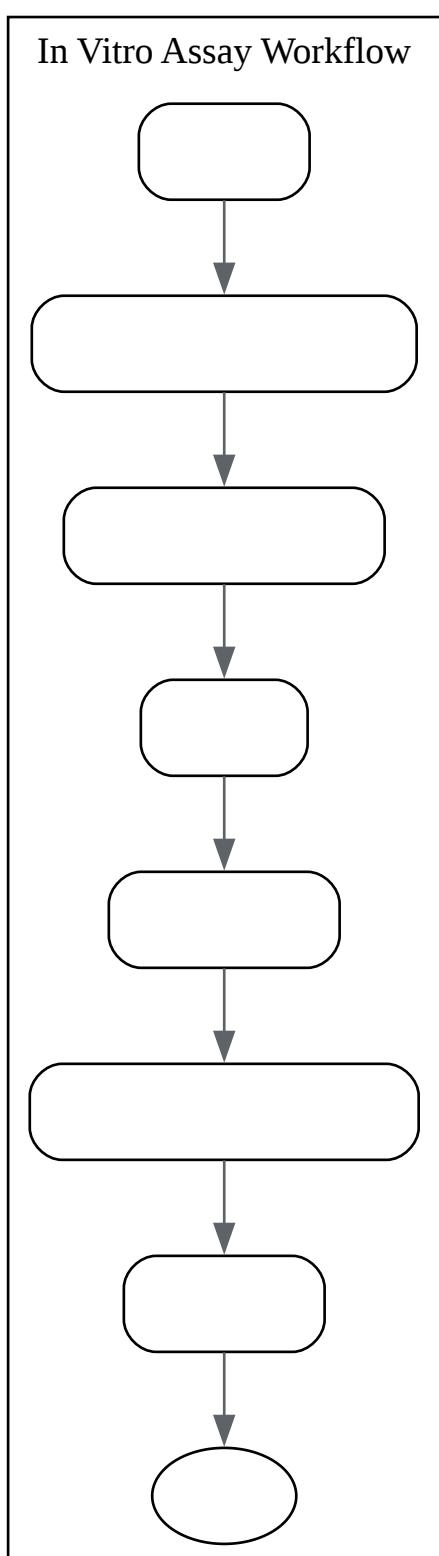
- Cells responsive to JAK1-dependent cytokines (e.g., human PBMCs, 22Rv1 cells)
- Complete cell culture medium
- **(R,R)-VVD-118313** stock solution (10 mM in DMSO)
- Cytokines (e.g., IFN α , IL-6, IL-2)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
- Protein quantification assay kit (e.g., BCA)
- SDS-PAGE and Western blotting reagents and equipment
- Primary antibodies against phospho-STAT (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

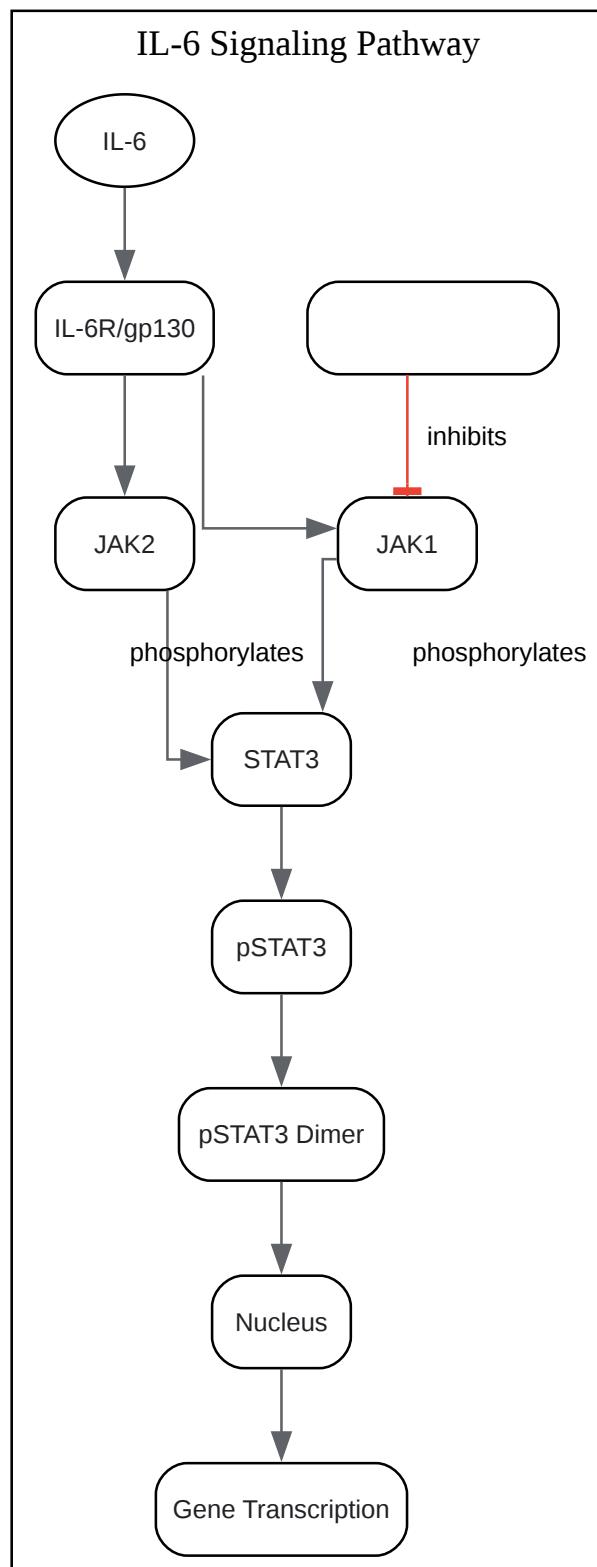
Procedure:

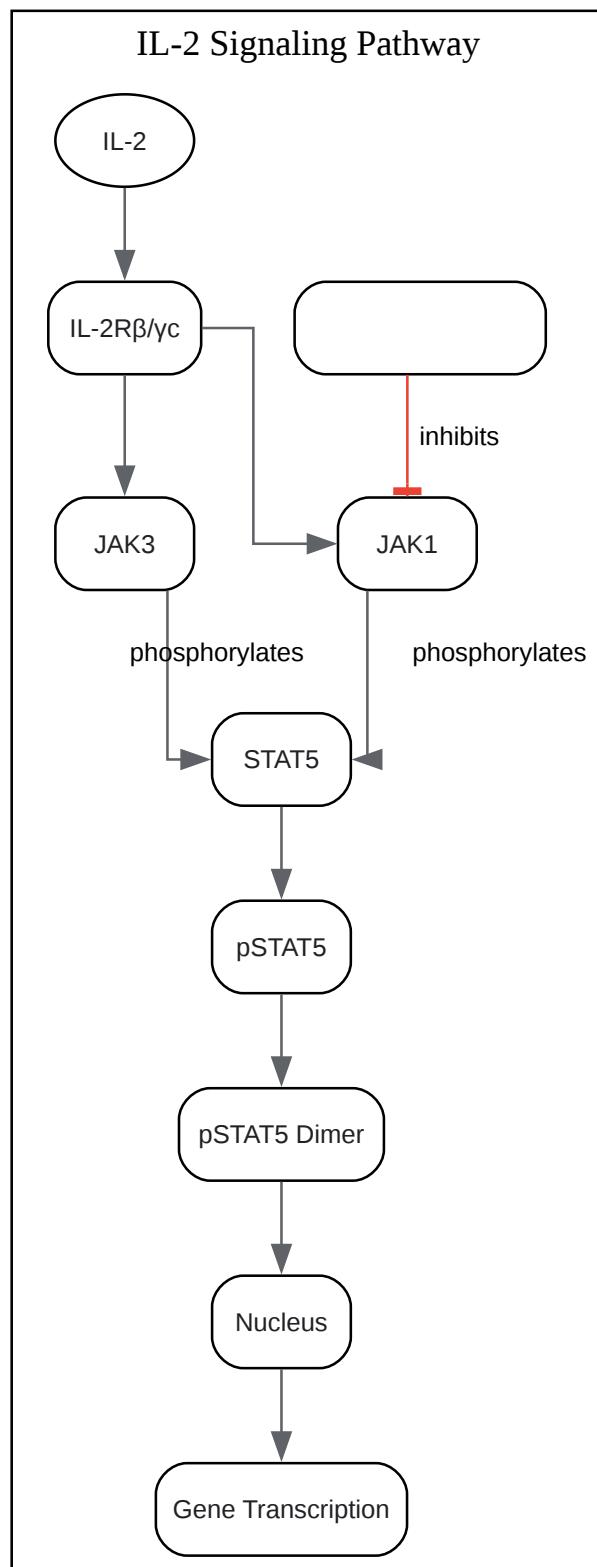
- Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere or recover overnight.
- Compound Treatment: Prepare working solutions of **(R,R)-VVD-118313** by diluting the stock solution in complete culture medium. Typical final concentrations range from 0.01 μ M to 10

μM . Add the diluted compound or DMSO (vehicle control) to the cells and incubate for a predetermined time (e.g., 2-3 hours).

- **Cytokine Stimulation:** Following compound incubation, stimulate the cells with the appropriate cytokine for a specific duration (e.g., IFN α for 30 minutes, IL-6 for 30 minutes, or IL-2 for 15 minutes).
- **Cell Lysis:** Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each cell lysate using a BCA assay or a similar method.
- **Western Blotting:**
 - Normalize protein concentrations and prepare samples for SDS-PAGE.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against the target phospho-STAT and total STAT proteins overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
- **Data Analysis:** Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal.







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